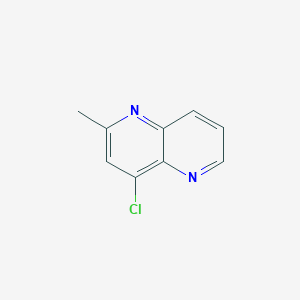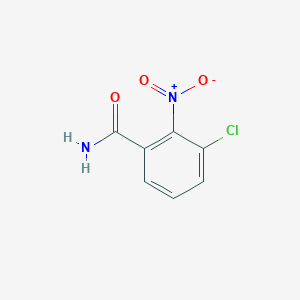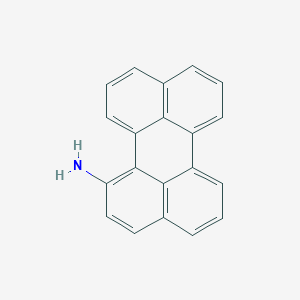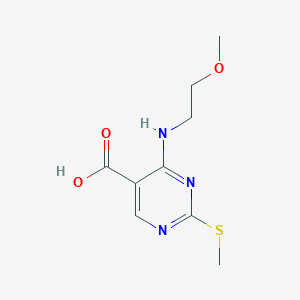
4-Methylsulfonylphenylisothiocyanate
Vue d'ensemble
Description
4-Methylsulfonylphenylisothiocyanate, also known as sulforaphane, is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. It has gained a lot of attention in recent years due to its potential health benefits, particularly in the prevention and treatment of cancer.
Mécanisme D'action
Mode of Action
In general, drugs interact with their targets through a variety of mechanisms, including binding to specific molecular regions on receptor macromolecules .
Biochemical Pathways
In general, drugs can affect a variety of metabolic pathways, altering the flux of metabolites and affecting cellular function .
Pharmacokinetics
These properties can significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
In general, drugs can have a variety of effects at the molecular and cellular level, including altering protein function, modulating signal transduction pathways, and affecting gene expression .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methylsulfonylphenylisothiocyanate in lab experiments is that it is a natural compound found in food, which makes it relatively safe to use. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. One limitation is that it can be difficult to control the dose of this compound, as the concentration can vary depending on the source.
Orientations Futures
There are a number of potential future directions for research on 4-Methylsulfonylphenylisothiocyanate. One area of interest is in the development of new cancer treatments that incorporate this compound. Another potential area of research is in the development of new neuroprotective therapies for neurological disorders such as Alzheimer's disease. Additionally, there is ongoing research into the potential benefits of this compound for cardiovascular health and other chronic diseases.
Applications De Recherche Scientifique
Sulforaphane has been extensively studied for its potential health benefits, particularly in the prevention and treatment of cancer. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Studies have also suggested that 4-Methylsulfonylphenylisothiocyanate may have neuroprotective effects and may be beneficial in the treatment of certain neurological disorders.
Propriétés
IUPAC Name |
1-isothiocyanato-4-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2/c1-13(10,11)8-4-2-7(3-5-8)9-6-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEGGIPVCHEXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567911 | |
| Record name | 1-Isothiocyanato-4-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15863-56-6 | |
| Record name | 1-Isothiocyanato-4-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
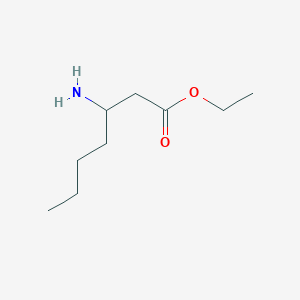
![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid](/img/structure/B1611234.png)
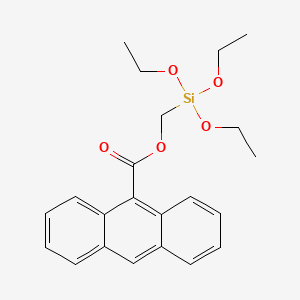
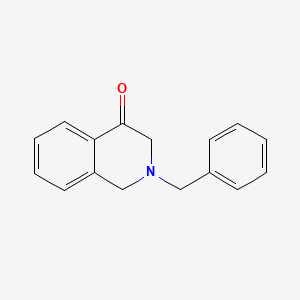
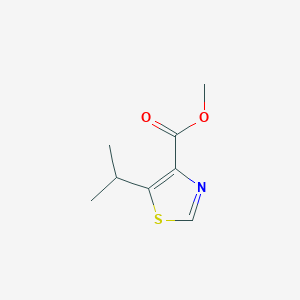
![5-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1611238.png)
![Benzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B1611242.png)
![1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene](/img/structure/B1611244.png)

